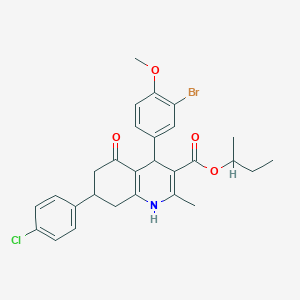![molecular formula C17H23N3O4S B4970566 1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4970566.png)
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide, commonly known as MSOP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSOP is a piperidine derivative that has been shown to exhibit promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of MSOP is not fully understood. However, it is believed that MSOP exerts its therapeutic effects by modulating various signaling pathways in the body. MSOP has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. MSOP has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MSOP has been shown to have several biochemical and physiological effects in the body. In preclinical studies, MSOP has been shown to improve cognitive function in animal models of Alzheimer's disease. MSOP has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, MSOP has been shown to have anti-tumor effects in several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MSOP is its potential therapeutic applications in various diseases. MSOP has been shown to have neuroprotective effects, reduce inflammation and oxidative stress, and inhibit the growth of cancer cells. However, one of the limitations of MSOP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for MSOP research. One potential avenue is the development of MSOP derivatives with improved solubility and bioavailability. Another potential direction is the investigation of MSOP in combination with other therapeutic agents for the treatment of various diseases. Furthermore, the mechanism of action of MSOP needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of MSOP involves a multi-step process that starts with the reaction of piperidine with 3-(2-oxo-1-pyrrolidinyl)phenylamine to form the intermediate product. The intermediate product is then treated with methylsulfonyl chloride to produce MSOP. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
MSOP has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, MSOP has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. MSOP has also been shown to have neuroprotective effects in Parkinson's disease by reducing oxidative stress and inflammation. In cancer, MSOP has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-25(23,24)19-10-7-13(8-11-19)17(22)18-14-4-2-5-15(12-14)20-9-3-6-16(20)21/h2,4-5,12-13H,3,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDBBFYAAMPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4970489.png)
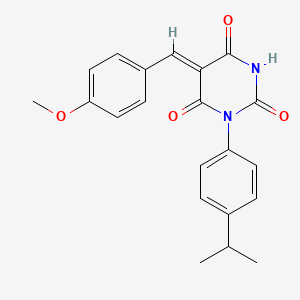
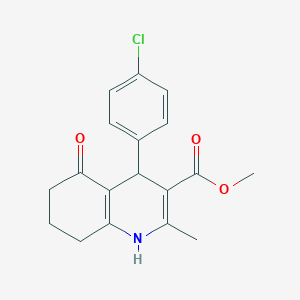
![2-fluoro-6-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B4970499.png)
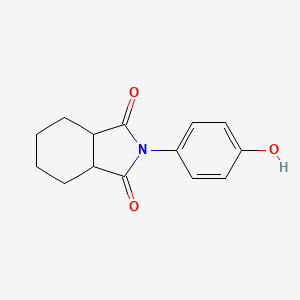
![methyl (2-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B4970533.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4970541.png)

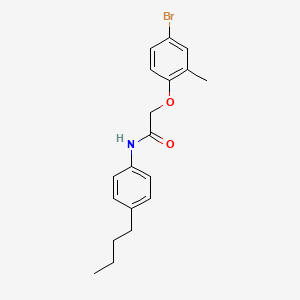
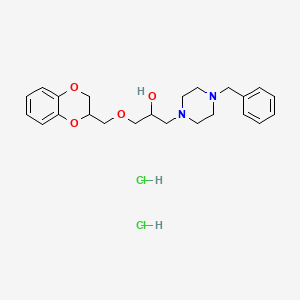
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4970572.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4970581.png)

